molecular formula C16H19N5O3 B2761615 ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1396580-37-2

ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate

Cat. No.: B2761615
CAS No.: 1396580-37-2
M. Wt: 329.36
InChI Key: FUAWFDYNQRAUQT-UHFFFAOYSA-N
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Description

Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a complex organic compound that features a tetrazole ring, a piperidine ring, and an ester functional group

Scientific Research Applications

Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial or anticancer agent.

    Medicine: Research into its pharmacological properties could lead to new treatments for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step, continuous flow reactors for the nucleophilic substitution, and automated esterification processes. The choice of solvents, catalysts, and purification techniques would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the tetrazole ring or other parts of the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    Methyl 1-(2-phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    1-(2-Phenyl-2H-tetrazole-5-carbonyl)piperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both the tetrazole and piperidine rings allows for versatile interactions with various targets, making it a valuable compound in research and development.

Properties

IUPAC Name

ethyl 1-(2-phenyltetrazole-5-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-2-24-16(23)12-7-6-10-20(11-12)15(22)14-17-19-21(18-14)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAWFDYNQRAUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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